2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine
Description
2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine-derived ethylamine compound characterized by a methoxymethyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-8-9-2-5-11(6-3-9)7-4-10/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGQZCAVKCCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of 4-methoxymethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Oxidation Reactions
The ethylamine moiety and piperidine nitrogen participate in oxidation processes:
| Reagents | Conditions | Products | Key Observations |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium | N-oxides (piperidine ring oxidation) | Forms stable N-oxide derivatives |
| Hydrogen peroxide | Mild acidic or neutral pH | Ethylamine → Nitroso intermediates | Limited yield due to competing pathways |
Mechanistic Insight : Oxidation at the piperidine nitrogen generates N-oxides through radical intermediates, while ethylamine oxidation typically requires stronger conditions to avoid decomposition.
Reductive Amination
The primary amine group facilitates reductive coupling with carbonyl compounds:
Example : Reaction with 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl aldehyde under reductive amination forms a stable tertiary amine scaffold .
Substitution Reactions
The methoxymethyl group and piperidine ring undergo nucleophilic/electrophilic substitutions:
Methoxymethyl Group Modifications
| Reagent | Conditions | Products |
|---|---|---|
| Thionyl chloride | Reflux, anhydrous DCM | Chloromethyl-piperidine derivative |
| Grignard reagents | Dry ether, 0°C → RT | Alkylated methoxymethyl analogs |
Piperidine Ring Functionalization
| Reagent | Position | Products | Yield |
|---|---|---|---|
| Trifluoroethyl iodide | N-alkylation | 1-Trifluoroethyl-piperidine derivative | 78% |
| Acetyl chloride | C-3 hydroxylation | 3-Hydroxy-piperidine intermediate | 62% |
Notable Application : N-Trifluoroethylation enhances metabolic stability in pharmaceutical analogues .
Acylation and Sulfonation
The ethylamine group reacts with acylating/sulfonating agents:
| Reagent | Conditions | Products |
|---|---|---|
| Acetic anhydride | Pyridine catalyst, RT | N-Acetyl ethylamine derivative |
| Tosyl chloride | Alkaline aqueous phase | N-Tosyl ethylamine sulfonamide |
Synthetic Utility : Acylation protects the amine during multi-step syntheses, while sulfonation introduces polar groups for solubility tuning .
Ring-Opening and Rearrangement
Under extreme conditions, the piperidine ring undergoes cleavage:
| Reagent | Conditions | Products |
|---|---|---|
| Concentrated HCl | 120°C, 12 hours | Linear diaminoalkane fragments |
| Lithium aluminum hydride | Reflux in THF | Reduced open-chain polyamine |
Caution : Ring-opening typically requires harsh conditions and leads to complex mixtures .
Biological Interactions
While not a classical "reaction," the compound modulates enzymatic activity:
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of piperidine, including 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine, exhibit significant anticancer activity.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation .
- Case Study : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines, including breast and lung cancer models. The reported IC50 values indicate potent activity in the low micromolar range .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Spectrum of Activity : Preliminary studies suggest broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
- Research Findings : A study evaluating efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approx. 70% |
| Metabolism | Hepatic (CYP450 enzymes) |
| Elimination Half-life | 6 hours |
Cytotoxic Activity
A study highlighted the cytotoxic effects of piperazine-based structures, where derivatives similar to this compound demonstrated significant antiproliferative properties against various cancer cell lines .
Hybrid Approaches in Drug Design
Recent advancements in computational methods have been employed to explore the bioactivity of piperidine derivatives, including molecular docking studies that suggest potential interactions with biological targets relevant for cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine with structurally related ethylamine derivatives, focusing on substituent effects, biological activity, and key research findings:
Key Trends and Insights:
Substituent Effects on Enzyme Potency :
- Piperidine and imidazole derivatives exhibit high potency in glucokinase activation due to optimal steric and electronic interactions with enzyme pockets .
- Bulky or polar substituents (e.g., morpholine) reduce potency, likely due to steric hindrance or altered hydrogen-bonding networks .
Catechol-containing analogs (e.g., 2-(3,4-dihydroxyphenyl)-ethylamine) prioritize receptor binding over enzyme modulation, highlighting substituent-dependent applications .
Research Gaps: No direct studies on this compound’s biological activity are available in the provided evidence.
Biological Activity
2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of piperidine derivatives followed by alkylation with ethylamine. This compound can be synthesized using various methods, including:
- Alkylation : Reaction of piperidine with methoxymethyl chloride.
- Reduction : Reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.
Biological Activity
This compound exhibits a range of biological activities, making it a subject of various pharmacological studies. Key areas of interest include:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
- Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
- Cancer Research : Preliminary studies have indicated that this compound may exhibit anticancer properties, particularly in inhibiting tumor cell proliferation in vitro. Further research is needed to elucidate its mechanisms and efficacy in vivo .
The precise mechanism of action for this compound involves interaction with specific receptors or enzymes:
- Receptor Modulation : It may act as a ligand for certain neurotransmitter receptors, altering signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic effects.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Neuropharmacological Assessment :
- Cancer Cell Line Evaluation :
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Neuropharmacological, Anticancer | Receptor modulation, Enzyme inhibition |
| Ethyl 4-[2-(4-methylphenyl)thiazolyl]-6-carboxylate | Anticancer | Targeting tumor metabolism |
| N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamide | Antiviral | Viral enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
